molecular formula C7H9ClN2O2S B1474410 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1351385-51-7

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1474410
CAS No.: 1351385-51-7
M. Wt: 220.68 g/mol
InChI Key: DOJIKRVUCDVYEV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide (CAS 1351385-51-7) is a sophisticated fused heterocyclic building block of significant interest in medicinal chemistry. Its structure incorporates a sulfone-functionalized thiopyrano[4,3-c]pyrazole core, a scaffold recognized for its broad pharmacological potential. Pyrazole and pyranopyrazole derivatives are extensively documented in scientific literature for their diverse biological activities, including serving as key scaffolds in the development of antiviral , antibacterial , anti-inflammatory , and anticancer agents . The presence of a reactive chloromethyl group at the 3-position provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies or to conjugate the core structure to other molecular entities. The sulfone (5,5-dioxide) group can influence the compound's electronic properties, polarity, and potential interactions with biological targets, such as enzyme active sites. This makes the compound particularly valuable for research focused on discovering and optimizing new inhibitors, such as those targeting viral proteases . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(chloromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c8-3-7-5-4-13(11,12)2-1-6(5)9-10-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJIKRVUCDVYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1NN=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, potentially altering the flux of metabolites. The compound’s interactions with proteins often involve binding to active sites, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to specific receptors or enzymes, thereby altering downstream effects. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins.

Molecular Mechanism

At the molecular level, 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses of the compound can cause cellular damage and other adverse effects.

Metabolic Pathways

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other molecules that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within tissues can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique tetrahydrothiopyrano and pyrazole moieties. Its molecular formula is C₈H₉ClN₂O₂S, and it has a molecular weight of approximately 218.68 g/mol. The presence of the chloromethyl group is significant for its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC₅₀ values for these compounds often fall below 10 μM, indicating potent activity.

CompoundCell LineIC₅₀ (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

These values suggest that modifications in the structure can lead to enhanced biological activity, highlighting the importance of SAR studies in developing effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests have demonstrated that certain pyrazole derivatives possess antibacterial activity against pathogenic bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics such as ciprofloxacin and tetracycline . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed with related compounds. For example, some derivatives showed inhibition of phosphodiesterase enzymes (PDE3A and PDE3B), which are crucial in various physiological processes . The IC₅₀ values for these inhibitors were reported to be significantly lower than those for reference compounds, indicating strong potential for therapeutic use.

Case Studies

One notable case study involved the synthesis and evaluation of a series of triazolo-pyridazine derivatives that included similar structural motifs to 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide. These studies focused on their ability to induce apoptosis in cancer cells and their efficacy in inhibiting c-Met kinase activity . The findings underscored the relevance of structural modifications in enhancing biological potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Key Properties/Applications References
8-Chloro-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole 5,5-dioxide 8-Cl on benzene ring Higher melting point (259–260°C); IR: 1305 cm⁻¹ (sulfone)
3-(Aminomethyl)-2-ethyl-... 5,5-dioxide 3-NH₂CH₂, 2-Et Reduced reactivity vs. Cl; used in peptide coupling
3-Amino-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide 3-NH₂ Enhanced hydrogen bonding; potential CNS activity
VP-4535 (2-amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile) [3,2-b] fused ring; 3-CN Selective anti-MRSA activity (MIC: 1–2 μg/mL)
3-(Trifluoromethyl)-1,4-dihydropyridino[2,3-b]-thiopyrano[4,3-c]pyrazole 3-CF₃; pyridine fusion Improved metabolic stability; agrochemical use

Key Observations :

  • Chloromethyl vs. Aminomethyl: The chloromethyl group in the target compound offers superior electrophilicity for alkylation reactions compared to the aminomethyl analog, which is more nucleophilic and suited for amide bond formation .
  • Sulfone vs. Sulfoxide/Sulfide : The 5,5-dioxide group increases polarity (e.g., IR absorption at 1305 cm⁻¹ ) and oxidative stability compared to sulfoxides or sulfides, which are prone to further oxidation .
  • Ring Fusion Differences: VP-4535’s [3,2-b]-fused thiopyrano-pyran system exhibits distinct antibacterial activity compared to the [4,3-c]-fused analogs, highlighting the role of ring topology in biological targeting .

Preparation Methods

Formation of the Tetrahydrothiopyrano[4,3-c]pyrazole Core

  • The pyrazole ring is typically synthesized via condensation reactions involving hydrazine derivatives and β-ketoesters or similar compounds.
  • The thiopyrano ring is formed by cyclization involving sulfur-containing reagents, such as thiols or thioethers, under controlled conditions.
  • Fusion of the rings is achieved through intramolecular cyclization reactions, often catalyzed by acid or base catalysts.

Chloromethylation at the 3-Position

  • Chloromethylation is performed using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid.
  • Reaction conditions are optimized to achieve selective substitution at the 3-position without over-chlorination or side reactions.
  • Typical solvents include polar aprotic solvents or alcohols, with temperature control to moderate the reaction rate.

Oxidation to the 5,5-Dioxide

  • The oxidation of the sulfur atom in the thiopyrano ring to the dioxide is commonly carried out using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or peracids.
  • Reaction parameters such as temperature, oxidant concentration, and time are carefully controlled to avoid overoxidation or degradation of the pyrazole ring.
  • The oxidation step is often performed after chloromethylation to prevent interference with the chloromethyl group.

Representative Synthetic Route (Hypothetical Example)

Step Reagents/Conditions Yield (%) Notes
1 Condensation of hydrazine with β-ketoester 75-85 Formation of pyrazole intermediate
2 Cyclization with sulfur source under acidic conditions 70-80 Formation of tetrahydrothiopyrano ring
3 Chloromethylation with chloromethyl methyl ether, HCl, 0-5°C 60-70 Selective substitution at 3-position
4 Oxidation with m-CPBA in dichloromethane, 0-25°C 80-90 Formation of 5,5-dioxide sulfone
5 Purification by recrystallization or chromatography Product isolation and purity enhancement

Research Findings and Optimization

  • Catalyst Selection: Acid catalysts such as p-toluenesulfonic acid or Lewis acids improve cyclization efficiency.
  • Solvent Effects: Polar aprotic solvents (e.g., dichloromethane, acetonitrile) favor chloromethylation, while alcohol solvents can be used for initial condensation steps.
  • Temperature Control: Low temperatures (0–5°C) during chloromethylation reduce side reactions and improve selectivity.
  • Oxidant Choice: m-CPBA provides high selectivity and yields for oxidation to dioxide; hydrogen peroxide is a greener alternative but may require longer reaction times.
  • Purification: Silica gel chromatography and recrystallization from ethanol or ethyl acetate yield high-purity final products.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Disadvantages
Acid-catalyzed cyclization High yield, straightforward setup Requires careful pH control
Chloromethyl methyl ether chloromethylation High selectivity, well-established method Toxic reagents, requires careful handling
Oxidation with m-CPBA High purity, good yield Expensive reagent, requires careful disposal
Hydrogen peroxide oxidation Environmentally friendly, cost-effective Longer reaction times, possible overoxidation

Summary and Industrial Considerations

The preparation of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide involves a multi-step synthetic process combining ring formation, chloromethylation, and oxidation. Optimization of reaction conditions, choice of reagents, and purification methods are critical for achieving high yields and purity suitable for pharmaceutical or research applications.

Industrial scale-up considerations include:

  • Replacement of toxic chloromethylating agents with safer alternatives.
  • Use of green oxidants like hydrogen peroxide with optimized catalysts.
  • Efficient solvent recovery and waste management.
  • Process safety due to handling of chlorinated and oxidizing reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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